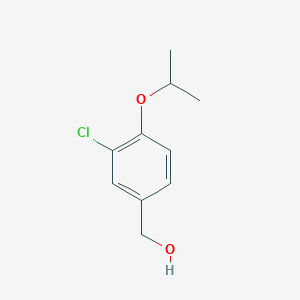
3-Oxo-3-(phenylsulfonamido)propionic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-3-(phenylsulfonamido)propionic Acid: is a chemical compound with the molecular formula C9H9NO5S and a molecular weight of 243.24 g/mol . It is also known by its IUPAC name, 3-oxo-N-(phenylsulfonyl)-beta-alanine . This compound is characterized by the presence of a phenylsulfonamido group attached to a propionic acid backbone, making it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-(phenylsulfonamido)propionic Acid typically involves the reaction of phenylsulfonyl chloride with beta-alanine under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide , to facilitate the formation of the sulfonamide bond. The reaction mixture is then subjected to acidification to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature and pH, are carefully monitored and controlled to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Oxo-3-(phenylsulfonamido)propionic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.
Substitution: The phenylsulfonamido group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like and can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of substituted phenylsulfonamido derivatives.
Applications De Recherche Scientifique
3-Oxo-3-(phenylsulfonamido)propionic Acid has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Oxo-3-(phenylsulfonamido)propionic Acid involves its interaction with specific molecular targets, such as enzymes and proteins. The phenylsulfonamido group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound can also participate in covalent bonding with nucleophilic residues in proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
- 3-Oxo-3-(benzenesulfonamido)propionic Acid
- 3-Oxo-3-(toluenesulfonamido)propionic Acid
- 3-Oxo-3-(methanesulfonamido)propionic Acid
Comparison: 3-Oxo-3-(phenylsulfonamido)propionic Acid is unique due to the presence of the phenylsulfonamido group, which imparts specific chemical and biological properties. Compared to its analogs, such as 3-Oxo-3-(benzenesulfonamido)propionic Acid and 3-Oxo-3-(toluenesulfonamido)propionic Acid, it exhibits different reactivity and binding affinity towards molecular targets. The phenyl group enhances its hydrophobic interactions and stability, making it a valuable compound in various applications.
Propriétés
IUPAC Name |
3-(benzenesulfonamido)-3-oxopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5S/c11-8(6-9(12)13)10-16(14,15)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBCQAMDHYCUFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-[[2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2415935.png)




![N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2415942.png)
![N-[(4-Aminophenyl)methyl]oxan-4-amine](/img/structure/B2415943.png)
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2415945.png)
![4-[2-Methoxy-5-[[methyl(prop-2-ynyl)amino]methyl]phenoxy]butanenitrile](/img/structure/B2415948.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2415953.png)

![3,5-dimethyl-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2415955.png)
![3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide](/img/structure/B2415958.png)
